REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:7]=[N:8][C:9]([N+:12]([O-])=O)=[CH:10][CH:11]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[NH2:12][C:9]1[N:8]=[CH:7][C:6]([CH2:5][CH2:4][OH:3])=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C=NC(=CC1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated 25% NH3 aqueous solution
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |